3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid

Organic Synthesis Heterocyclic Chemistry Building Block

This saturated β-bromo-γ-keto acid offers a unique α-bromoketone handle for Hantzsch thiazole synthesis targeting UGM inhibition, which its des-bromo analog (CAS 3153-44-4) cannot provide. Unlike the α,β-unsaturated antineoplastic agent Bromebric acid (CAS 5711-40-0), this compound lacks the confounding Michael acceptor, making it the essential tool for deconvoluting cytostatic SAR. Its three orthogonal reactive sites—carboxylic acid, ketone, and alkyl bromide—enable sequential chemoselective diversification for lead-optimization libraries.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 24849-51-2
Cat. No. B3326346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid
CAS24849-51-2
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
InChIInChI=1S/C11H11BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14)
InChIKeyVWFCNOXLOVFXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2): Core Structural Identity and Procurement-Relevant Characteristics


3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) is a β-bromo-γ-keto carboxylic acid belonging to the benzenebutanoic acid class, with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol [1]. It is formally designated as Benzenebutanoic acid, β-bromo-4-methoxy-γ-oxo- and is also known by the synonym β-Brom-β-anisoyl-propionsaeure . The compound features three reactive functional groups—a carboxylic acid, a ketone, and an α-bromoketone—making it a versatile synthetic intermediate for heterocyclic chemistry and medicinal chemistry campaigns . It is the saturated butanoic acid analog of Bromebric acid (CAS 5711-40-0), an α,β-unsaturated antineoplastic agent that reached Phase I–II clinical evaluation as its sodium salt (Cytembena) [2].

Why 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) Cannot Be Replaced by Generic 4-Oxobutanoic Acid Analogs


The combination of a β-bromo substituent, a γ-keto group, and a 4-methoxyphenyl ring in a single butanoic acid scaffold creates a reactivity profile that is not recapitulated by any single close analog. The non-brominated des-bromo analog (4-(4-methoxyphenyl)-4-oxobutanoic acid, CAS 3153-44-4) lacks the electrophilic α-bromoketone handle required for nucleophilic displacement and heterocycle formation . The α,β-unsaturated analog Bromebric acid (CAS 5711-40-0) introduces a Michael acceptor that fundamentally alters both the reactivity and biological activity profile compared to the saturated scaffold [1]. The regioisomeric 4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid (CAS 46719-55-5), bearing bromine on the aromatic ring rather than the α-position of the ketone, exhibits entirely different electronic and steric properties [2]. These structural distinctions translate into divergent synthetic utility, physicochemical properties, and biological target engagement that render simple interchange of in-class compounds scientifically unsound.

Quantitative Differentiation Evidence for 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) vs. Closest Analogs


β-Bromo Substituent Enables Nucleophilic Displacement Chemistry Absent in the Des-Bromo Analog

The α-bromoketone moiety in 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) serves as an electrophilic handle for nucleophilic substitution with amines, thiols, and thioamides to generate thiazoles, aminothiazoles, and triazolothiadiazines. The des-bromo analog, 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4), lacks this reactive bromine and cannot participate in these transformations. In the synthesis of UDP-galactopyranose mutase (UGM) inhibitors, this compound serves as an intermediate for constructing 2-aminothiazole and triazolothiadiazine scaffolds with antimicrobial activity against Mycobacterium tuberculosis and Klebsiella pneumoniae .

Organic Synthesis Heterocyclic Chemistry Building Block

Saturated Butanoic Acid Scaffold Offers Different Reactivity and Stability Profile vs. Unsaturated Bromebric Acid

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) is the fully saturated butanoic acid derivative (C₁₁H₁₁BrO₄, MW 287.11), whereas Bromebric acid (CAS 5711-40-0) is the α,β-unsaturated 2-butenoic acid (C₁₁H₉BrO₄, MW 285.09) [1]. The saturated scaffold lacks the conjugated Michael acceptor system present in Bromebric acid, meaning it cannot undergo conjugate addition reactions and does not share the same biological mechanism (Bromebric acid acts via inhibition of purine synthesis, oxidative phosphorylation, and DNA synthesis, and has undergone Phase I–II clinical trials as the sodium salt Cytembena) [2]. The absence of the olefinic bond in 24849-51-2 results in different conformational flexibility (freely rotating C2–C3 bond vs. restricted E/Z geometry) and distinct hydrogen-bonding capacity at the carboxylic acid terminus (pKa influenced by saturation state).

Medicinal Chemistry Physicochemical Properties Stability

4-Methoxy Substitution Modulates Electronic Properties Relative to the Des-Methoxy Phenyl Analog

The 4-methoxy group on the aromatic ring of 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) exerts a +M (mesomeric) electron-donating effect that increases electron density at the para position of the phenyl ring and modulates the electrophilicity of the adjacent ketone carbonyl. In contrast, the des-methoxy analog, 3-Bromo-4-oxo-4-phenylbutanoic acid (CAS 53515-22-3), lacks this electron-donating substituent (C₁₀H₉BrO₃, MW 257.08 vs. C₁₁H₁₁BrO₄, MW 287.11) . The methoxy group alters the Hammett σₚ constant from 0.00 (H) to –0.27 (OCH₃), predictably reducing the electrophilicity of the ketone and affecting the rate of nucleophilic addition at the carbonyl carbon [1]. This electronic modulation is critical for tuning reactivity in subsequent heterocycle-forming reactions and for optimizing non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.

Physical Organic Chemistry Electronic Effects SAR

Bromine at β-Position (Aliphatic) vs. Bromine on Aromatic Ring: Regioisomeric Differentiation from CAS 46719-55-5

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) bears the bromine atom at the β-position of the butanoic acid chain (aliphatic, α to the ketone), making it an α-bromoketone susceptible to nucleophilic displacement and elimination. The regioisomer 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid (CAS 46719-55-5) places the bromine on the aromatic ring at the meta position relative to the butanoic acid chain [1]. Aryl bromides participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), whereas the aliphatic α-bromoketone in 24849-51-2 undergoes nucleophilic substitution and heterocycle condensation. These orthogonal reactivity profiles mean the two regioisomers are not synthetically interchangeable. The aromatic bromine in 46719-55-5 also contributes to different lipophilicity (ClogP) and metabolic stability compared to the aliphatic bromine in 24849-51-2 [2].

Regioisomer Differentiation Synthetic Intermediate Cross-Coupling

Optimal Application Scenarios for 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2)


Synthesis of 2-Aminothiazole and Triazolothiadiazine Antimicrobial Agents

The α-bromoketone functionality of 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) serves as a key electrophilic component in Hantzsch-type thiazole synthesis. It reacts with thioureas and thiosemicarbazides to generate 2-aminothiazoles and triazolothiadiazines that have been investigated as inhibitors of UDP-galactopyranose mutase (UGM), a validated target in Mycobacterium tuberculosis and Klebsiella pneumoniae . This application leverages the unique combination of the α-bromoketone electrophile and the 4-methoxyphenyl substituent, which contributes to target binding affinity.

Medicinal Chemistry SAR Studies of the Bromebric Acid Pharmacophore

As the saturated analog of Bromebric acid (CAS 5711-40-0)—an antineoplastic agent that reached Phase I–II clinical trials—3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) is an essential tool compound for structure-activity relationship (SAR) studies [1]. By comparing the saturated vs. α,β-unsaturated scaffolds, researchers can deconvolute the contribution of the Michael acceptor moiety to the observed cytostatic activity, DNA synthesis inhibition, and purine synthesis inhibition of Bromebric acid/Cytembena [2].

Building Block for Diversity-Oriented Synthesis of γ-Keto Acid Libraries

The trifunctional architecture of 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2)—carboxylic acid, ketone, and alkyl bromide—enables sequential chemoselective transformations for diversity-oriented synthesis. The carboxylic acid can be amidated or esterified, the ketone can undergo reductive amination or Grignard addition, and the alkyl bromide can be displaced with a wide range of N-, O-, and S-nucleophiles, generating libraries of functionalized γ-keto acid derivatives for high-throughput screening campaigns .

Intermediate for Pharmaceutically Relevant Heterocyclic Scaffolds

The α-bromoketone motif in 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 24849-51-2) is a privileged precursor for constructing nitrogen-containing heterocycles including imidazoles, pyrazines, and pyridazines through condensation with amidines, 1,2-diamines, and hydrazines . The 4-methoxyphenyl group provides both electronic modulation and a UV chromophore that facilitates reaction monitoring and purification by HPLC.

Quote Request

Request a Quote for 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.